Tellurium tetrachloride

Descripción general

Descripción

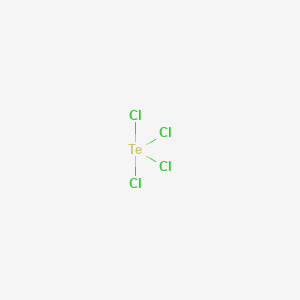

Tellurium tetrachloride, also known as tellurium (IV) chloride, is a chemical compound with the empirical formula TeCl4 . It contains tellurium in its +4 oxidation state and also contains chloride ions . The compound is volatile, subliming at 200 °C at 0.1 mmHg .

Molecular Structure Analysis

Tellurium tetrachloride is monomeric in the gas phase, with a structure similar to that of SF4 . In the solid state, it is a tetrameric cubane-type cluster, consisting of a Te4Cl4 core and three terminal chloride ligands for each Te . Its molecular weight is 269.41 g/mol .

Physical And Chemical Properties Analysis

Tellurium tetrachloride is a p-type semiconductor, demonstrating the phenomenon of piezoelectricity and becomes superconductive at 3.3 K . It does not dissolve or react with water or hydrochloric acid but dissolves in nitric acid .

Aplicaciones Científicas De Investigación

Tellurium Tetrachloride: A Comprehensive Analysis of Scientific Research Applications:

Organic Synthesis

Tellurium tetrachloride has been reported to have potential applications in organic synthesis. It can add to alkenes to form Cl-C-C-TeCl3 derivatives. These derivatives can then undergo further reactions, such as the removal of Te with sodium sulfide, to yield various organic compounds. This reactivity can be utilized in synthesizing complex molecules for pharmaceuticals and materials science .

Cyclizations and Carbohydrates

The compound’s utility extends to cyclizations and carbohydrate chemistry, where it can aid in constructing cyclic structures and modifying sugar molecules. These processes are crucial for developing bioactive scaffolds that are foundational in drug discovery and development .

Biomedical Applications

Tellurium tetrachloride-related nanomaterials, particularly those involving tellurium, have shown promise in biomedical applications. They have been explored for use in semiconductor, thermoelectric, and piezoelectric applications due to their structural anisotropy .

Solar Cell Industry

In its bulk or nanoscale forms, tellurium has been employed in the solar cell industry. The properties of tellurium tetrachloride could be leveraged for enhancing the efficiency of solar cells, contributing to renewable energy technologies .

Catalysis

Tellurium compounds, including tellurium tetrachloride, have catalytic properties that can be exploited in various chemical reactions. This includes processes where high selectivity and efficiency are required .

Antimicrobial Activities

Research has indicated that tellurium-based compounds exhibit antimicrobial properties. This opens up possibilities for their use in creating new antibiotics or disinfectants .

Semiconductor and Electronics Industry

Due to its unique electronic properties, tellurium tetrachloride is a candidate for use in the semiconductor and electronics industry. It could play a role in the development of advanced electronic devices .

Each application area presents a unique set of opportunities for scientific research and technological advancement involving tellurium tetrachloride.

Wikipedia - Tellurium tetrachloride De Gruyter - Tellurium Chemistry Springer - Recent Advance of Tellurium for Biomedical Applications Springer - Tellurium, the Forgotten Element: A Review of the Properties ResearchGate - Biogenic synthesis, characterization and applications of Tellurium nanoparticles

Safety and Hazards

Tellurium tetrachloride is highly toxic and may be fatal if inhaled, ingested, or absorbed through skin . It causes severe skin burns and eye damage . Contaminated work clothing should not be allowed out of the workplace . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Tellurium tetrachloride (TeCl4) is an inorganic compound with a variety of potential targets. It is a gateway compound for high valent organotellurium compounds . The primary targets of TeCl4 are likely to be molecular systems mediating general detoxification and mitigation of oxidative stress .

Mode of Action

TeCl4 interacts with its targets through a variety of mechanisms. In the gas phase, it is monomeric with a structure similar to that of SF4 . In the solid state, it forms a tetrameric cubane-type cluster, consisting of a Te4Cl4 core and three terminal chloride ligands for each tellurium atom . This interaction with its targets can result in changes at the molecular level, influencing the properties and behaviors of the targets .

Biochemical Pathways

It is known that tellurium compounds can trigger protein oxidation, dismantle [4fe–4s] centers of dehydratases, and cause membrane lipoperoxidation . They can also affect the synthesis of heme groups, producing the accumulation of the toxic intermediate protoporphyrin IX . Other affected processes may include inhibition of glycolysis, tricarboxylic acid cycle, respiratory chain, and glutathione metabolism .

Pharmacokinetics

It is known that the compound is volatile, subliming at 200 °c at 01 mmHg . Molten TeCl4 is ionic, dissociating into TeCl3+ and Te2Cl10^2− . These properties may influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of TeCl4’s action are largely due to its toxicity. As is the case for other tellurium compounds, TeCl4 is toxic and releases HCl upon hydrolysis . It can add to alkenes to give Cl-C-C-TeCl3 derivatives, wherein the Te can be subsequently removed with sodium sulfide . Electron-rich arenes react to give aryl Te compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TeCl4. For instance, increasing environmental pollution with tellurium has been linked to autoimmune, neurodegenerative, and oncological diseases . Furthermore, the amount of tellurium released to the environment is increasing, and microorganisms play an important role in the biogeochemical cycling of environmental tellurium .

Propiedades

InChI |

InChI=1S/Cl4Te/c1-5(2,3)4 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLJJEFSPJCUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Te](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TeCl4, Cl4Te | |

| Record name | tellurium(IV) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tellurium(IV)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Tellurium tetrachloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tellurium_tetrachloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064904 | |

| Record name | Tellurium chloride (TeCl4), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Highly hygroscopic; [Merck Index] White or yellow crystalline solid with an acrid odor; [MSDSonline] | |

| Record name | Tellurium tetrachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9329 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Tellurium tetrachloride | |

CAS RN |

10026-07-0 | |

| Record name | Tellurium tetrachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10026-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tellurium tetrachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellurium chloride (TeCl4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tellurium chloride (TeCl4), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tellurium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TELLURIUM TETRACHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DNY2R5498H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula, weight, and structure of tellurium tetrachloride?

A1: Tellurium tetrachloride has the molecular formula TeCl4 and a molecular weight of 269.41 g/mol. It exists as a monomeric molecule with a pseudo trigonal bipyramidal structure (C2v symmetry) in the gas phase and in dilute solutions of non-polar solvents like benzene. [, ]

Q2: How does the structure of tellurium tetrachloride change in different phases?

A2: While TeCl4 exists as a monomer in the gas phase and dilute non-polar solutions, it forms associated species, approximately trimers, in solvents like benzene and toluene at higher concentrations. [] In the solid state, TeCl4 adopts a polymeric structure similar to tellurium tetrafluoride, characterized by bridging chlorine atoms. [, ]

Q3: What spectroscopic techniques are used to characterize tellurium tetrachloride?

A3: Several spectroscopic techniques are employed to study TeCl4, including Raman spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. Raman and far-infrared spectroscopy have been particularly useful in elucidating the structure of TeCl4 in different phases and confirming its C2v symmetry in the gaseous and solution states. [, , , ] Mass spectrometry, coupled with gas-phase electron diffraction, has confirmed the monomeric nature of TeCl4 in the gas phase. []

Q4: How is tellurium tetrachloride employed in organic synthesis?

A4: TeCl4 serves as a versatile reagent and catalyst in organic synthesis, facilitating various transformations:

- Conversion of Alcohols to Alkyl Chlorides: TeCl4 efficiently converts alcohols to their corresponding alkyl chlorides in good yields. []

- Deprotection of Acetals and Thioacetals: It acts as a mild deprotection reagent for acetals and thioacetals, regenerating the parent carbonyl compounds. []

- Ring Expansion Reactions: TeCl4 mediates ring expansion reactions of 1,3-dithiolanes and 1,3-oxathiolanes, yielding dihydro-1,4-dithiin and dihydro-1,4-oxathiin derivatives, respectively. []

- Synthesis of Organotellurium Compounds: It is a crucial reagent in synthesizing various organotellurium compounds, including diorganotellurium dichlorides via cleavage reactions with organolead compounds. []

Q5: How does tellurium tetrachloride act as a Lewis acid catalyst in organic reactions?

A6: TeCl4, being a Lewis acid, readily accepts electron pairs from Lewis bases. This property allows it to activate carbonyl groups, facilitating reactions like acetalization, ketal formation, and esterification. For instance, polystyrene-supported TeCl4 complexes have demonstrated effectiveness as Lewis acid catalysts in these reactions. []

Q6: Is tellurium tetrachloride selective in its reactions?

A7: TeCl4 exhibits regioselectivity in its reactions. For example, in the halotellurium-induced cyclization of N-methallyl quinazolone, TeCl4 regioselectively forms the linear hydrochloride of 2-methyl-2-[(trichlorotelluro)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-5-one. [] This regioselectivity is also observed in its reaction with alkynes, where it can lead to either syn- or anti-addition products depending on the reaction conditions. []

Q7: How does tellurium tetrachloride contribute to material science?

A7: TeCl4 plays a vital role in material science, particularly in the fabrication of optical fibers and thin films:

- Optical Fiber Purification: It acts as a purifying agent in arsenic sulfide (As-S) and arsenic selenide (As-Se) glass optical fiber production by removing residual hydrogen impurities. [, ] The chlorine from TeCl4 reacts with hydrogen to form volatile HCl, which is removed during the process, improving the optical properties of the fibers.

- Tellurium Dioxide Thin Film Preparation: TeCl4 serves as a precursor in the non-hydrolytic sol-gel synthesis of TeO2 thin films. [] This method offers control over film thickness and morphology, making it suitable for various optoelectronic applications.

Q8: What safety precautions should be taken when handling tellurium tetrachloride?

A9: TeCl4 should be handled with care due to its potential toxicity. It decomposes upon contact with water, releasing hydrochloric acid (HCl), a corrosive substance. [] Therefore, it's crucial to handle TeCl4 in a well-ventilated area, wearing appropriate personal protective equipment, and taking measures to prevent contact with water and moisture.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid](/img/structure/B157700.png)